molecular formula C21H26N4O3 B5512665 8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5512665
M. Wt: 382.5 g/mol
InChI Key: SDPGUECBDUOOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.20049070 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

The compound 8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been investigated for its potential antihypertensive activity. A study synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives substituted at the 8 position, to screen for antihypertensive agents in spontaneous hypertensive rats. These compounds, particularly those substituted in the 4 position, showed significant activity, highlighting their potential as alpha-adrenergic blockers and their limited potential for causing orthostatic hypotension at therapeutically effective doses (Caroon et al., 1981).

Anti-Inflammatory and Anti-Arthritic Properties

Another study explored the anti-inflammatory and anti-arthritic properties of pyrazoline bisphosphonate esters, which share structural similarities with the this compound. These compounds significantly inhibited arthritis models and chronic inflammation in animal models, suggesting their utility in treating chronic tissue injury associated with inflammatory joint diseases and other chronic inflammatory conditions (Nugent et al., 1993).

NK2 Receptor Antagonism

Research into spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists revealed that compounds structurally related to this compound demonstrated significant binding affinity and antagonist activity in models of NK2 receptor-mediated bronchoconstriction. This suggests potential applications in treating respiratory conditions (Smith et al., 1995).

Bridged Analogs of Pyrrolizidine Alkaloids

A study on the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with certain ethyl esters led to the synthesis of compounds that can be regarded as bridged analogs of pyrrolizidine alkaloids. This research opens up pathways to synthesizing novel compounds with potential biological activities, although the specific applications of these analogs need further exploration (Konovalova et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes .

Properties

IUPAC Name

8-[3-(3,5-dimethylpyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-4-23-14-21(28-20(23)27)8-10-24(11-9-21)19(26)17-6-5-7-18(13-17)25-16(3)12-15(2)22-25/h5-7,12-13H,4,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPGUECBDUOOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=CC(=N4)C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.